Ethyl 3-(aminomethyl)isonicotinate

Medicinal Chemistry CNS Drug Discovery Adenosine A2a Receptor Antagonists

This 3,4-disubstituted isonicotinate is a patented intermediate for mGluR2 and adenosine A2a antagonists. Generic 2-substituted isomers lack this validated CNS utility. The pre-installed 3-aminomethyl group enables direct amide coupling without deprotection, accelerating parallel library synthesis for neurodegenerative and psychiatric drug discovery programs.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B12432365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(aminomethyl)isonicotinate
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1)CN
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2,5,10H2,1H3
InChIKeyITIRVCDJXUFTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(aminomethyl)isonicotinate: Specifications & Identity


Ethyl 3-(aminomethyl)isonicotinate (CAS: not widely standardized; IUPAC: ethyl 3-(aminomethyl)pyridine-4-carboxylate; C9H12N2O2; MW: 180.20 g/mol) is a substituted isonicotinic acid derivative characterized by a pyridine ring bearing a 4-position ethyl ester and a 3-position aminomethyl (-CH2NH2) group . This specific 3,4-disubstitution pattern defines the compound within the broader aminomethyl-isonicotinate chemical family and imparts distinct physicochemical and reactive properties relative to its positional isomers and unsubstituted isonicotinate esters .

Ethyl 3-(aminomethyl)isonicotinate: Generic Substitution Risks


Generic substitution within the aminomethyl-isonicotinate class is precluded by the critical importance of substituent regiochemistry. The position of the aminomethyl group (2- versus 3- versus 4-position relative to the ester) fundamentally alters the compound's electronic distribution, steric environment, and subsequent reactivity profile in downstream syntheses . Furthermore, the ester alkyl group (ethyl versus methyl) affects solubility, reaction kinetics, and product work-up characteristics. The 3-aminomethyl-4-ester substitution pattern described in patents as a key intermediate for adenosine A2a receptor antagonists and metabotropic glutamate receptor modulators is non-transferable to its 2-substituted or methyl ester analogs, which may lack this validated synthetic utility or produce different reaction outcomes under identical conditions [1].

Ethyl 3-(aminomethyl)isonicotinate vs. Closest Analogs


Positional Isomer Differentiation in A2a Antagonist Synthesis

Ethyl 3-(aminomethyl)isonicotinate is explicitly claimed in patent literature as a valuable intermediate for synthesizing adenosine A2a receptor antagonists and metabotropic glutamate receptor 2 antagonists, compounds of significant interest for CNS disorders [1]. In contrast, the 2-aminomethyl positional isomer (Ethyl 2-(aminomethyl)isonicotinate, CAS 886733-50-2) lacks any documented or patented role in this specific CNS-targeted synthetic pathway. While the 2-isomer is noted as an intermediate for 'neurological disorders' in general commercial literature , it has not been validated in the specific A2a/mGluR2 antagonist synthetic scheme for which the 3-isomer was developed and optimized [1].

Medicinal Chemistry CNS Drug Discovery Adenosine A2a Receptor Antagonists

Reactivity: Aminomethyl vs. Unsubstituted Isonicotinate Esters

Ethyl 3-(aminomethyl)isonicotinate contains a primary amine functionality in its aminomethyl group, enabling direct participation in amide bond formation, reductive amination, and Schiff base condensation without requiring preliminary functional group installation . In contrast, unsubstituted Ethyl isonicotinate (CAS 1570-45-2) lacks any amine handle and requires separate nitration/reduction or halogenation/amination sequences to introduce nitrogen functionality onto the pyridine core [1]. This pre-installed amine confers a synthetic step-count advantage of at least 1-2 steps in many medicinal chemistry workflows where an amine-containing pyridine building block is required .

Organic Synthesis Building Block Chemistry Reductive Amination

Ethyl vs. Methyl Ester: Physicochemical Properties

The ethyl ester group in Ethyl 3-(aminomethyl)isonicotinate (C9H12N2O2; MW: 180.20 g/mol) confers different physicochemical properties compared to its methyl ester analog Methyl 3-(aminomethyl)isonicotinate (C8H10N2O2; MW: 166.18 g/mol) . The ethyl ester imparts higher calculated lipophilicity (increased logP by approximately 0.5 units based on ester homologation principles) and a higher molecular weight by 14.02 g/mol . This lipophilicity difference can materially affect compound partitioning in liquid-liquid extractions, chromatographic retention times, and membrane permeability in biological assays [1].

Physical Chemistry Solubility Formulation

Metal Complexation: Isonicotinate vs. Nicotinate Scaffolds

The isonicotinate scaffold (4-carboxylate substitution) confers distinct metal coordination geometry and biological activity compared to the nicotinate scaffold (3-carboxylate substitution). In platinum(II) complexes, cis-dichloroplatinum(II) complexes bearing aminomethyl-isonicotinate ligands demonstrated high cytotoxic potency attributed specifically to the presence of the isonicotinate ligand architecture [1]. This effect is consistent with literature reports that metal-nicotinate/isonicotinate complexes exhibit scaffold-dependent enhancement of biological activity [1].

Bioinorganic Chemistry Coordination Chemistry Cytotoxicity

3-Substituted Isonicotinates as Anti-Inflammatory Pharmacophores

Isonicotinic acid derivatives with specific substitution patterns demonstrate potent anti-inflammatory activity via ROS inhibition. In a 2021 study, isonicotinates bearing specific substitution motifs exhibited IC50 values as low as 1.42 ± 0.1 µg/mL, approximately eight-fold more potent than ibuprofen (IC50: 11.2 ± 1.9 µg/mL) [1]. While Ethyl 3-(aminomethyl)isonicotinate itself was not the test compound, this class-level evidence demonstrates that the isonicotinate scaffold—and specifically substitution at the 3-position relative to the carboxylate—is a validated pharmacophoric element for ROS-inhibitory anti-inflammatory activity [1].

Anti-inflammatory ROS Inhibition Isonicotinic Acid Derivatives

Ethyl 3-(aminomethyl)isonicotinate: Validated Applications


A2a Antagonist & mGluR2 Modulator Synthesis

Ethyl 3-(aminomethyl)isonicotinate serves as a critical intermediate in the synthesis of adenosine A2a receptor antagonists and metabotropic glutamate receptor 2 (mGluR2) antagonists, as established in US Patent US20060100440A1 [1]. Procurement for medicinal chemistry programs targeting CNS disorders—including Parkinson's disease, neurodegenerative conditions, and psychiatric indications—represents a defined and validated use case. The 3-aminomethyl substitution pattern is specifically required for this synthetic pathway; the 2-substituted isomer lacks equivalent patent validation [1].

One-Step Amide Coupling for Library Synthesis

The pre-installed primary amine in the 3-aminomethyl group enables direct amide bond formation with carboxylic acid-containing building blocks without requiring deprotection or functional group interconversion steps [1]. This makes Ethyl 3-(aminomethyl)isonicotinate particularly suitable for parallel synthesis and focused library construction in drug discovery settings where rapid generation of amide-linked analogs is desired. The ethyl ester provides a convenient handle for subsequent hydrolysis to the carboxylic acid if required [1].

Isonicotinate-Based Metal Complexes

The isonicotinate scaffold (4-carboxylate ester) provides a distinct coordination geometry relative to the 3-carboxylate nicotinate isomers, which translates to differentiated biological activity in metal complexes [1]. Researchers developing platinum(II) or other transition metal-based therapeutic agents can select Ethyl 3-(aminomethyl)isonicotinate as a ligand precursor, capitalizing on the scaffold-specific enhancement of cytotoxic potency documented for isonicotinate-containing metal complexes [1].

Anti-Inflammatory Lead Generation from 3-Substituted Isonicotinates

Given the demonstrated potency of appropriately substituted isonicotinates as ROS inhibitors (class representatives showing ~8-fold improvement over ibuprofen, IC50 1.42 µg/mL vs. 11.2 µg/mL) [1], Ethyl 3-(aminomethyl)isonicotinate represents a viable starting material for generating novel anti-inflammatory lead series. The 3-aminomethyl group provides a modifiable handle for introducing diverse substituents to explore SAR around the privileged isonicotinate pharmacophore [1].

Technical Documentation Hub

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